(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

CB1 receptor pharmacology synthetic cannabinoid cAMP inhibition assay

(6-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (CAS 1427325-68-5), commonly referred to as JWH 122 6-methylnaphthyl isomer, is a synthetic cannabinoid belonging to the aminoalkylindole/naphthoylindole class. It is a positional isomer of the scheduled compound JWH 122 (4-methylnaphthyl isomer; CAS 619294-47-2), differing solely in the attachment point of the methyl substituent on the naphthalene ring system—at the 6-position rather than the 4-position.

Molecular Formula C25H25NO
Molecular Weight 355.5 g/mol
CAS No. 1427325-68-5
Cat. No. B594097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
CAS1427325-68-5
Synonyms(6-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Molecular FormulaC25H25NO
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)C
InChIInChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-19-16-18(2)13-14-20(19)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
InChIKeyQGZBPEQODUAQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (JWH 122 6-Methylnaphthyl Isomer) Procurement Specification Overview


(6-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (CAS 1427325-68-5), commonly referred to as JWH 122 6-methylnaphthyl isomer, is a synthetic cannabinoid belonging to the aminoalkylindole/naphthoylindole class [1]. It is a positional isomer of the scheduled compound JWH 122 (4-methylnaphthyl isomer; CAS 619294-47-2), differing solely in the attachment point of the methyl substituent on the naphthalene ring system—at the 6-position rather than the 4-position . This compound is supplied as an analytical reference standard (≥95% purity) formulated as a solution in methanol, with reported solubility of 15 mg/mL in DMF and DMSO and 5 mg/mL in ethanol, and is intended exclusively for forensic and research applications [2].

Why Generic Substitution of (6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone Fails: Isomer-Specific Pharmacology and Analytical Differentiation


JWH 122 methylnaphthyl isomers cannot be treated as interchangeable despite sharing a core naphthoylindole scaffold and similar cannabinoid receptor binding affinities. Direct comparative data demonstrate that the position of the methyl group on the naphthalene ring dictates functional agonist potency at the CB1 receptor, with the 6-methyl isomer ranking near the bottom of the potency hierarchy among six tested JWH-122 isomers [1]. Furthermore, conventional reversed-phase liquid chromatography and gas chromatography–mass spectrometry methods fail to resolve JWH 122 from its methyl positional isomers; only porous graphitic carbon (PGC) stationary phases achieve baseline separation, meaning that procurement of the incorrect isomer can lead to misidentification in forensic casework or erroneous pharmacological interpretation [2].

Quantitative Differentiation Evidence for (6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone vs. Closest Analogs


CB1 Functional Agonist Potency Rank Order: JWH 122 6-Methyl Isomer vs. 4-Methyl Parent and Other Positional Isomers

In a live-cell cAMP inhibition assay using HEK293T cells expressing human CB1 receptors, the 6-methyl isomer (JWH-122-6) exhibited the second-lowest functional agonist potency among six methylnaphthyl positional isomers, ranking below JWH-122-5, JWH-122-7, JWH-122-2, and the parent 4-methyl compound (JWH-122-4), and above only JWH-122-3. The parent 4-methyl isomer ranked as the most potent within the JWH-122 series, closely approaching the potency of the reference cannabinoid CP 55,940 [1]. This rank-order differentiation demonstrates that the 6-methyl substitution yields a measurable functional penalty relative to the 4-methyl substitution pattern.

CB1 receptor pharmacology synthetic cannabinoid cAMP inhibition assay structure-activity relationship positional isomer

CB1 Receptor Binding Affinity: JWH 122 6-Methyl Isomer vs. JWH 018 (Non-Methylated Parent Scaffold)

The JWH 122 scaffold, which includes the 6-methylnaphthyl isomer, displays CB1 receptor binding affinity (Ki ≈ 0.69 nM) that is approximately 13-fold higher than that of JWH 018 (Ki = 9.0 nM), the non-methylated naphthoylindole progenitor [1][2]. This affinity enhancement is attributed to the presence of the methyl substituent on the naphthalene ring, which facilitates aromatic stacking interactions within the CB1 binding pocket [3]. While the binding data for the 6-methyl isomer specifically are derived from the parent JWH 122 scaffold characterization (the original Huffman SAR studies demonstrated that alkyl substitution on the naphthoyl ring system broadly enhances affinity), the conserved methyl group at the 6-position is expected to confer a comparable binding advantage over unsubstituted analogs.

cannabinoid receptor binding radioligand displacement Ki determination CB1 affinity

Chromatographic Retention Differentiation: Identity Verification of the 6-Methyl Isomer via PGC-HPLC vs. Conventional RP-HPLC

Conventional reversed-phase (RP) HPLC and gas chromatography–mass spectrometry methods cannot resolve JWH 122 from its methyl positional isomers [1]. The Rácz et al. study demonstrated that only a porous graphitic carbon (PGC) stationary phase operated under non-aqueous mobile phase conditions achieves baseline separation of all possible JWH-122 methylnaphthyl isomers, with each positional isomer (including the 6-methyl variant) exhibiting a distinct and reproducible retention time [1]. This isomer-specific chromatographic behavior means that procurement of the authentic 6-methyl isomer reference standard is a prerequisite for unambiguous forensic identification of seized materials suspected of containing this specific regioisomer.

forensic analytical chemistry isomer separation porous graphitic carbon HPLC method synthetic cannabinoid identification

Isomer-Specific Analytical Reference Standard: Certified Identity, Purity, and Physicochemical Specifications for Procurement

Commercially available as a certified analytical reference standard from Cayman Forensics (Part No. 9001035-1), the 6-methyl isomer is supplied at ≥95% purity as a solution in methanol, with defined solubility parameters: 15 mg/mL in DMF, 15 mg/mL in DMSO, and 5 mg/mL in ethanol [1]. The product is characterized by UV absorption maxima at 222 nm and 315 nm, and the InChI Key (QGZBPEQODUAQNS-UHFFFAOYSA-N) uniquely identifies the 6-methylnaphthyl regioisomer, distinguishing it from the 4-methyl parent (InChI Key for JWH-122: different) [1]. A minimum stability of 4 years is specified under -20°C storage conditions [1]. These defined physicochemical specifications enable laboratories to verify isomer identity independently and ensure batch-to-batch consistency in analytical workflows.

certified reference material analytical standard quality control forensic chemistry synthetic cannabinoid standard

Limited Scope of Direct Quantitative Comparative Data for Procurement Decision-Making

Despite the availability of isomer-rank functional potency data from Costain et al. (2018) [1] and binding affinity data inferred from the broader JWH 122 scaffold [2], no study has yet reported direct, head-to-head quantitative EC50 values, intrinsic clearance (CLint) in human liver microsomes, or in vivo pharmacokinetic parameters that specifically compare the 6-methyl isomer to the 4-methyl parent or other individual positional isomers in the same assay system. The absence of isomeric-resolution metabolic stability data means that differential rates of Phase I hydroxylation on the naphthyl ring—a metabolic pathway known to be sensitive to the position of alkyl substitution—remain uncharacterized for this compound. Procurement decisions must therefore weigh the available functional rank-order data and analytical differentiation evidence, while acknowledging that quantitative metabolic and toxicological comparisons are currently absent from the peer-reviewed literature.

data gap evidence limitation procurement caveat synthetic cannabinoid characterization

High-Value Application Scenarios for (6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone Procurement


Forensic Toxicology: Isomer-Specific Confirmation in Seized Drug Analysis Using PGC-HPLC-MS

Forensic laboratories conducting seized-drug analysis require authentic reference standards of each JWH 122 methylnaphthyl isomer to validate PGC-based HPLC methods. The 6-methyl isomer serves as an essential calibrant for confirming the presence of this specific regioisomer in herbal incense products, where misidentification as the regulated 4-methyl isomer carries significant legal consequences [1]. The Costain et al. rank-order potency data further support that different isomers produce distinct pharmacological effects, reinforcing the forensic need for isomer-level identification rather than class-level reporting [2].

Cannabinoid Receptor Pharmacology: SAR Probe for Naphthyl Substitution Position Effects on CB1 Activation

The 6-methyl isomer, with its documented rank-order position near the bottom of the JWH-122 isomer potency hierarchy in cAMP inhibition assays, provides a valuable tool for academic and industrial laboratories investigating how methyl group position on the naphthoyl ring system modulates CB1 receptor activation [1]. When used alongside the 4-methyl parent (the most potent isomer), the 5-methyl, 7-methyl, and other positional isomers, the 6-methyl variant helps delineate the spatial constraints of the CB1 orthosteric binding pocket and can inform computational docking studies and pharmacophore model refinement [1].

Analytical Method Development: Chromatographic Method Validation for Isomeric Resolution of Synthetic Cannabinoids

As demonstrated by Rácz et al., conventional reversed-phase columns fail to resolve JWH 122 isomers [1]. Analytical chemists developing novel stationary phases or mobile phase conditions for synthetic cannabinoid isomer separation can use the 6-methyl isomer as one of a panel of critical probe analytes to benchmark separation performance. Successful discrimination of the 6-methyl isomer from the 4-methyl and other positional isomers serves as a stringent test of method selectivity for any new chromatographic approach targeting the naphthoylindole class [1].

Regulatory Science and Scheduling: Isomer-Specific Reference for Legal Classification Decisions

In jurisdictions where JWH 122 (4-methyl isomer) is scheduled as a controlled substance but its methyl positional isomers fall under distinct legal categories—as documented in Hungary where methyl isomers attract milder penalties [1]—procurement of the authenticated 6-methyl isomer is essential for regulatory agencies, policy researchers, and legal professionals. The availability of a certified reference standard with defined InChI Key and spectroscopic identity [2] enables unambiguous compound identification in legal proceedings and supports evidence-based scheduling recommendations that account for isomer-specific pharmacological differences [3].

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